2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure containing nitrogen atoms, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C-H activation using oxygen as the terminal oxidant has been developed . This method provides an efficient route to functionalized derivatives of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent selection, temperature control, and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxygen, aryl sulfonyl hydrazides, and iodine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of radical initiators.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Industry: It is used in the development of pharmaceuticals, bioactive compounds, and polymer materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as a CXCR3 antagonist by binding to the CXCR3 receptor, thereby inhibiting its activity. Additionally, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds in the pyrido[1,2-a]pyrimidine family:
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound lacks the chlorine substituent and exhibits different reactivity and biological activities.
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-6-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-3-2-4-8-11-7(10)5-9(13)12(6)8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSZRCVSZRVIFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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